molecular formula C11H9F2NO2 B1358444 Ethyl 5,7-difluoro-1H-indole-2-carboxylate CAS No. 220679-10-7

Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Cat. No. B1358444
CAS RN: 220679-10-7
M. Wt: 225.19 g/mol
InChI Key: HDQWIGXSLOUUMR-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl 5,7-difluoro-1H-indole-2-carboxylate consists of an indole core with two fluorine substituents. The ethyl ester group is attached to the carboxylate moiety. For a visual representation, refer to the 2D Mol file here .


Physical And Chemical Properties Analysis

  • Toxicity : Safety data indicates that it is a warning-class chemical (H302: Harmful if swallowed; H317: May cause an allergic skin reaction) .

Scientific Research Applications

CRTH2 Receptor Antagonists

Ethyl 5,7-difluoro-1H-indole-2-carboxylate serves as a reactant in the preparation of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor antagonists. These antagonists are important for their potential role in treating allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the CRTH2 receptor, which mediates chemotaxis of eosinophils, basophils, and Th2 lymphocytes .

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

This compound is also used in synthesizing inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a significant role in immune tolerance and can be exploited by cancer cells to evade immune detection. IDO inhibitors are therefore being researched for cancer immunotherapy applications .

Cannabinoid CB1 Receptor Antagonists

Researchers use Ethyl 5,7-difluoro-1H-indole-2-carboxylate to develop antagonists of the cannabinoid CB1 receptor. These antagonists have therapeutic potential in treating obesity, as they can modulate appetite and energy balance by blocking the CB1 receptor .

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

The compound is a precursor in creating inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. Inhibiting this enzyme could lead to new treatments for these conditions .

Antihypertriglyceridemic Agents

Ethyl 5,7-difluoro-1H-indole-2-carboxylate is involved in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which act as potent antihypertriglyceridemic agents. These agents can lower triglyceride levels in the blood and are beneficial for cardiovascular health .

6. Antiproliferative Agents Against Human Leukemia K562 Cells Lastly, this chemical serves as a starting material for antiproliferative agents against human leukemia K562 cells. These agents can inhibit the growth of cancerous cells and are valuable in leukemia research and potential treatments .

MilliporeSigma - Ethyl indole-2-carboxylate Applications

Safety and Hazards

  • Precautionary Statements : Follow safety precautions listed in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 5,7-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQWIGXSLOUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624615
Record name Ethyl 5,7-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-difluoro-1H-indole-2-carboxylate

CAS RN

220679-10-7
Record name Ethyl 5,7-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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